Physicochemical Profiling and Synthetic Methodologies of Methyl 5-propionylthiophene-2-carboxylate
Physicochemical Profiling and Synthetic Methodologies of Methyl 5-propionylthiophene-2-carboxylate
Executive Summary
In contemporary medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are foundational to drug discovery pipelines. Methyl 5-propionylthiophene-2-carboxylate (CAS: 2102410-41-1) is a privileged 2,5-disubstituted thiophene derivative [1]. By integrating two distinct carbonyl-containing functional groups—a stable methyl ester and a reactive propionyl ketone—this molecule offers a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), including potent kinase and RORγt inhibitors [2]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, structural dynamics, and validated synthetic protocols.
Physicochemical Profiling
To facilitate precise stoichiometric calculations and analytical tracking, the core quantitative properties of Methyl 5-propionylthiophene-2-carboxylate are summarized below.
| Property | Value |
| Chemical Name | Methyl 5-propionylthiophene-2-carboxylate |
| CAS Number | 2102410-41-1 |
| Molecular Formula | C9H10O3S |
| Molecular Weight | 198.24 g/mol |
| SMILES String | O=C(OC)C1=CC=C(S1)C(CC)=O |
| Appearance | Off-white to pale yellow solid/powder |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO |
Electronic and Structural Dynamics
Understanding the innate reactivity of the thiophene core is critical for rational reaction design. Thiophene is an electron-rich heteroaromatic system, inherently more reactive toward electrophilic aromatic substitution (EAS) than benzene [2].
In the precursor molecule (methyl thiophene-2-carboxylate), the methyl ester at the C2 position exerts an electron-withdrawing effect via resonance (-M) and induction (-I). While this slightly deactivates the ring compared to unsubstituted thiophene, it strongly directs incoming electrophiles to the C5 position . This regioselectivity is driven by the stabilization of the resulting Wheland intermediate; attack at C5 allows the positive charge to be delocalized across the sulfur atom without placing it adjacent to the electron-deficient ester carbonyl.
Synthesis Workflow: Friedel-Crafts Acylation
The most robust and scalable methodology for synthesizing Methyl 5-propionylthiophene-2-carboxylate is the Friedel-Crafts acylation of methyl thiophene-2-carboxylate [3].
Mechanistic Pathway
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of methyl thiophene-2-carboxylate.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the synthetic chemist.
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Preparation & Inert Atmosphere : Dissolve methyl thiophene-2-carboxylate (1.0 eq) and propionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: Argon prevents ambient moisture from hydrolyzing the highly sensitive acyl chloride and the Lewis acid catalyst, which would prematurely terminate the reaction.
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Lewis Acid Activation : Cool the reaction vessel to 0 °C using an ice bath. Slowly add anhydrous Aluminum Chloride (AlCl3) (1.5 eq) in small portions.
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Causality: The initial Lewis acid-base complexation and subsequent substitution are highly exothermic. Cooling controls the reaction kinetics, preventing uncontrolled polymerization of the electron-rich thiophene ring.
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Electrophilic Substitution : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2-4 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The disappearance of the starting material (higher
) and the appearance of the product (lower due to the added polar ketone) validates the completion of the substitution.
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Quenching : Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.
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Causality: The highly acidic aqueous quench destroys the aluminum complex, liberating the free ketone product and preventing the formation of intractable, insoluble aluminum hydroxide emulsions during the extraction phase.
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Extraction & Purification : Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Analytical Characterization (Quality Control)
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
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LC-MS (ESI+) : The exact mass is 198.03 Da. In positive electrospray ionization mode, the spectrum must display a dominant
pseudo-molecular ion peak at m/z 199.0 . -
^1^H NMR (400 MHz, CDCl3) :
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Aromatic Region : The C3 and C4 thiophene protons will appear as two distinct doublets (approx.
7.60 and 7.75 ppm) with a coupling constant ( Hz), which is the definitive hallmark of a 2,5-disubstituted thiophene ring. -
Aliphatic Region : The methyl ester will appear as a sharp singlet at
3.90 ppm (3H). The propionyl group will exhibit a classic ethyl splitting pattern: a quartet at 3.00 ppm (2H, Hz) and a triplet at 1.20 ppm (3H, Hz).
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References
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Chemikart. "2-Thiophenecarboxylic acid, 5-(1-oxopropyl)-, methyl ester". Chemikart. [Link]
